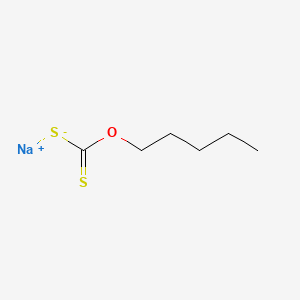
Sodium O-pentyl dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium O-pentyl dithiocarbonate, also known as sodium amylxanthate, is a chemical compound with the molecular formula C6H11NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. The compound is known for its ability to selectively separate valuable minerals from ores.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium O-pentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and pentanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CS2+NaOH+C5H11OH→C6H11NaOS2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through various methods, including filtration and crystallization, to obtain a high-purity compound suitable for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium O-pentyl dithiocarbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Metal xanthates
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Organic Synthesis
Sodium O-pentyl dithiocarbonate serves as a reagent in organic synthesis, particularly in the formation of dithiocarbamate derivatives. It is utilized for its ability to form stable complexes with transition metals, which can be further employed in synthesizing other useful compounds .
Coordination Chemistry
In coordination chemistry, it acts as a ligand, forming complexes with metal ions. This property is significant for catalysis and materials science applications, where metal-dithiocarbamate complexes can exhibit unique electronic and optical properties .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and HIV. Its ability to interact with biological molecules suggests that it may play a role in drug development .
Industrial Applications
Mining Industry
One of the primary uses of this compound is as a flotation agent in the mining industry. It selectively binds to valuable minerals, facilitating their separation from ores during the flotation process. This application is crucial for recovering metals such as copper, lead, and zinc .
Polymer Industry
In the polymer sector, this compound is used as a stabilizer and processing aid. It helps enhance the properties of rubber and plastics by improving their resistance to degradation and enhancing their performance characteristics.
Case Study 1: Flotation Performance
A study conducted on the flotation performance of this compound demonstrated its effectiveness in selectively recovering copper from mixed mineral ores. The results indicated a significant increase in copper recovery rates when using this compound compared to traditional flotation agents.
Case Study 2: Antimicrobial Activity
In laboratory tests, this compound was evaluated against several bacterial strains. The findings showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
Wirkmechanismus
The mechanism of action of sodium O-pentyl dithiocarbonate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where the compound selectively binds to valuable minerals, allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .
Vergleich Mit ähnlichen Verbindungen
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium butyl xanthate
Comparison: Sodium O-pentyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and selectivity properties compared to its shorter-chain counterparts. This makes it particularly effective in certain flotation processes where other xanthates may not perform as well .
Eigenschaften
CAS-Nummer |
7607-99-0 |
|---|---|
Molekularformel |
C6H11NaOS2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
sodium;pentoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RFKHZOHSRQNNPW-UHFFFAOYSA-M |
SMILES |
CCCCCOC(=S)[S-].[Na+] |
Kanonische SMILES |
CCCCCOC(=S)[S-].[Na+] |
Key on ui other cas no. |
7607-99-0 |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
123-97-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















